molecular formula C6H10N4O2 B569501 1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- CAS No. 951625-86-8

1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-

Cat. No. B569501
CAS RN: 951625-86-8
M. Wt: 170.172
InChI Key: CJWFEFUSFJUUIK-UHFFFAOYSA-N
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Description

“1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-” is a unique heterocyclic compound. It is part of the 1,2,4-triazole-containing scaffolds which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been achieved using 3-amino-1,2,4-triazole . The reaction of 3-amino-1,2,4-triazoles with cinnamaldehyde proceeds in two directions, resulting in 5-[N-(3-phenylpropenylideneamino)]-1H-1,2,4-triazoles . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has also been reported .


Molecular Structure Analysis

The molecular formula of “1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-” is C4H5N3O2. It has an average mass of 127.101 Da and a monoisotopic mass of 127.038177 Da .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .

Scientific Research Applications

Novel Triazole Derivatives and Their Applications

Triazoles, including 1H-1,2,4-triazole derivatives, have been extensively studied for their diverse biological activities. The interest in triazoles stems from their structural versatility, which allows for a wide range of applications in drug development and beyond. Recent patents have highlighted new triazole compounds with potential therapeutic uses, reflecting ongoing innovation in this area (Ferreira et al., 2013).

Antimicrobial and Antifungal Activities

1,2,4-Triazole derivatives have demonstrated significant antimicrobial and antifungal properties, making them a focal point for new antimicrobial agent development. These compounds' mechanisms include disrupting microbial and fungal cell wall synthesis, inhibiting essential enzymes, and interfering with DNA replication. The breadth of antimicrobial activity includes efficacy against resistant strains, underscoring the importance of triazoles in addressing drug resistance challenges (Ohloblina, 2022).

Antioxidant Properties

Triazole derivatives, particularly those with thione substitutions, exhibit notable antioxidant and antiradical activities. These properties suggest potential therapeutic applications in conditions associated with oxidative stress and free radical damage. Comparisons with biogenic amino acids like cysteine highlight the biochemical relevance of triazoles in medicinal chemistry (Kaplaushenko, 2019).

Applications in Agriculture and Industry

Triazoles also find applications in agriculture and industry, particularly in the synthesis of agrochemicals, dyes, and corrosion inhibitors. Their role in producing high-energy materials and as precursors in the synthesis of complex organic molecules showcases the versatility and economic significance of triazoles in various sectors (Nazarov et al., 2021).

Proton-Conducting Polymeric Membranes

Recent advancements in material science have highlighted the use of 1,2,4-triazole derivatives in developing proton-conducting polymeric membranes for fuel cells. These materials offer improved thermal stability, mechanical strength, and ionic conductivity, promising advancements in energy technologies (Prozorova & Pozdnyakov, 2023).

Anticancer Research

1,2,4-Triazole-containing hybrids have been explored for their anticancer potential, demonstrating mechanisms such as DNA gyrase inhibition and interference with cellular signaling pathways. The development of triazole hybrids aims to enhance efficacy and reduce side effects in cancer therapy (Xu, Zhao, & Liu, 2019).

Antiepileptic Potential

Research has also identified 1,2,4-triazole groups as promising for antiepileptic and anticonvulsant drug development. Their structural characteristics and bioactivities suggest significant potential for new treatments for epilepsy and related neurological conditions (Wang & Liu, 2021).

Safety and Hazards

While specific safety and hazard information for “1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research is stimulated to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3(7)6-8-4(9-10-6)2-5(11)12/h3H,2,7H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWFEFUSFJUUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=N1)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660451
Record name [3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-

CAS RN

951625-86-8
Record name 5-(1-Aminoethyl)-1H-1,2,4-triazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951625-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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